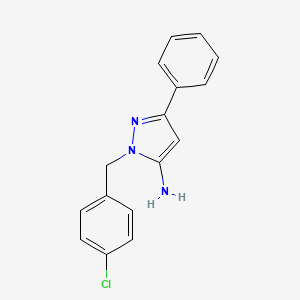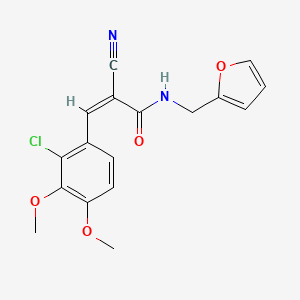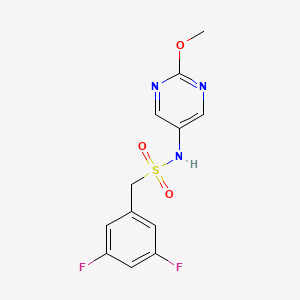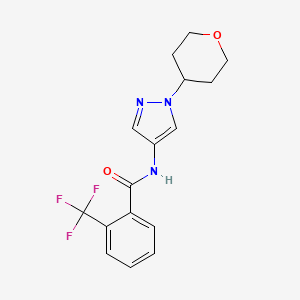![molecular formula C13H15N3OS2 B2854918 N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide CAS No. 1258701-27-7](/img/structure/B2854918.png)
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide, also known as CPTH2, is a small molecule inhibitor that has been used in scientific research to study the role of histone acetyltransferase (HAT) in various cellular processes. CPTH2 has been shown to inhibit the activity of the HAT enzyme, p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression and chromatin remodeling.
作用機序
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide inhibits the activity of the HAT enzyme, PCAF, by binding to a specific site on the enzyme. This binding prevents the enzyme from acetylating histone proteins, which can regulate gene expression and chromatin remodeling. The inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to have various effects on cellular processes, including the induction of cell cycle arrest, the inhibition of cell proliferation, and the induction of apoptosis.
Biochemical and Physiological Effects:
The inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects on cellular processes. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to induce cell cycle arrest in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This cell cycle arrest is thought to be due to the inhibition of PCAF activity, which can regulate the expression of genes involved in cell cycle progression. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has also been shown to inhibit cell proliferation in various cancer cell lines, which is thought to be due to the induction of apoptosis. Finally, N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to induce apoptosis in various cancer cell lines, which is thought to be due to the inhibition of PCAF activity, which can regulate the expression of genes involved in apoptosis.
実験室実験の利点と制限
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and used in various cellular assays. Another advantage is that it specifically targets the HAT enzyme, PCAF, which can regulate gene expression and chromatin remodeling. This specificity allows for the study of the role of PCAF in various cellular processes. However, one limitation is that N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can have off-target effects on other enzymes that are involved in histone acetylation. Another limitation is that the inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can have pleiotropic effects on cellular processes, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide. One direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide on other HAT enzymes, such as p300/CBP. Another direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide on other cellular processes, such as DNA repair and cell differentiation. Finally, another direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide in vivo, using animal models of cancer and other diseases. These studies could provide valuable insights into the role of histone acetylation in various cellular processes and the potential therapeutic applications of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide.
合成法
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-mercaptoacetic acid with 2-bromo-5-chloropyridine to produce 2-(2-mercaptoacetyl)pyridine. This intermediate is then reacted with 3-bromothiophene to produce N-(3-bromothiophen-2-yl)-2-(2-mercaptoacetyl)pyridine. Finally, this intermediate is reacted with cyanamide to produce N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide.
科学的研究の応用
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been used in scientific research to study the role of HAT in various cellular processes. HAT enzymes are involved in the acetylation of histone proteins, which can regulate gene expression and chromatin remodeling. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to inhibit the activity of the HAT enzyme, PCAF, which is involved in the regulation of gene expression and chromatin remodeling. This inhibition has been shown to have various effects on cellular processes, including the induction of cell cycle arrest, the inhibition of cell proliferation, and the induction of apoptosis.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(pyridin-2-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c14-9-13(4-6-18-10-13)16-12(17)8-19-7-11-3-1-2-5-15-11/h1-3,5H,4,6-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRKUWUALWMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CSCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)




![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide](/img/structure/B2854844.png)


![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2854849.png)


![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/no-structure.png)

